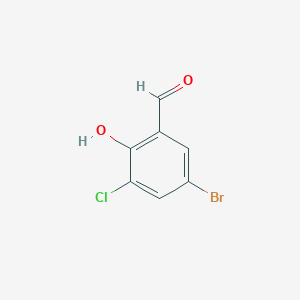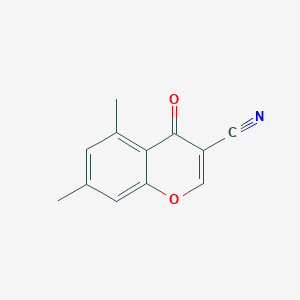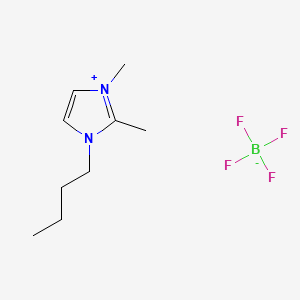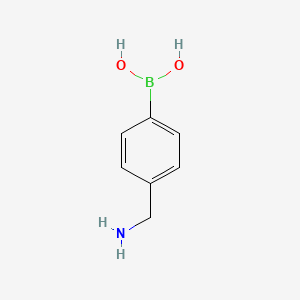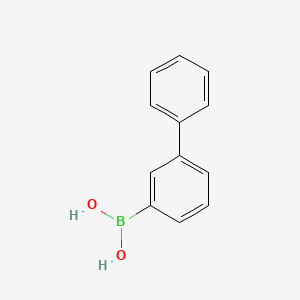
2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene involves several steps, starting from basic benzene derivatives and employing various chemical reactions to introduce the bromomethyl, chloro, and trifluoromethyl groups into the benzene ring. One method for preparing related compounds involves the reaction of 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, showcasing the versatility of starting materials for organometallic synthesis (J. Porwisiak, M. Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene and similar compounds has been elucidated through techniques such as X-ray crystallography. Studies reveal that these compounds often crystallize in specific systems, exhibiting intricate molecular packing stabilized by van der Waals and weak C–H···O interactions, indicative of their complex structural characteristics (N. Arockia Samy, V. Alexander, 2012).
Aplicaciones Científicas De Investigación
Deprotonation and Regioselectivity in Organic Synthesis
2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene, among other chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, has been studied for its unique behavior in deprotonation and regioselectivity when treated with alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide in organic synthesis. This compound is particularly noteworthy for its positional ambiguities that can be exploited to establish optional site selectivities, crucial for the creation of precise molecular structures in organic chemistry (Mongin, Desponds, & Schlosser, 1996).
Synthesis of Benzamide Derivatives
The synthesis of N-allyl-4-piperidyl benzamide derivatives involves the use of 2-(bromomethyl)-1-chloro-4-(trifluoromethyl)benzene. This compound, synthesized from 1-chloro-4-(chloromethyl)benzene, plays a critical role in forming complex molecules like non-peptide CCR5 antagonists, showcasing its utility in medicinal chemistry (Cheng De-ju, 2014).
Organometallic Synthesis
In organometallic chemistry, 1-bromo-3,5-bis(trifluoromethyl)benzene, a related compound, is used as a starting material for synthesizing various synthetically useful reactions via organometallic intermediates. This highlights the compound's significance in the synthesis of new materials and chemicals (Porwisiak & Schlosser, 1996).
Structural Characterization in Chemistry
The compound's derivatives, such as bromomethylsubstituted benzenes, have been extensively analyzed for their structures. The investigation of Br···Br interactions, hydrogen bonds H···Br, and Br···π interactions in these compounds offers deep insights into molecular interactions and packing motifs, which is essential for understanding molecular behavior in various chemical contexts (Jones, Kuś, & Dix, 2012).
Metal Cation Binding in Macrocycles
In the field of macrocyclic chemistry, derivatives of this compound are used for binding metal cations, demonstrating its applicability in creating complex molecules that can selectively extract and bind specific metal ions, crucial in areas like ion transport and sensor development (Kumar, Singh, & Singh, 1992).
Preparation of Versatile Molecular Scaffolds
The use of halosubstituted benzene compounds, derived from 2-(bromomethyl)-1-chloro-4-(trifluoromethyl)benzene, in creating versatile molecular scaffolds for molecular receptors showcases its utility in designing molecules with specific functionalities, critical in pharmaceutical and materials science (Wallace et al., 2005).
Safety and Hazards
This compound is classified as dangerous, as it can cause severe skin burns and eye damage . Precautionary measures include not breathing in dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-(bromomethyl)-1-chloro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOOBQYXRVOJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371527 | |
| Record name | 2-(bromomethyl)-1-chloro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene | |
CAS RN |
237761-77-2 | |
| Record name | 2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237761-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(bromomethyl)-1-chloro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 237761-77-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





